molecular formula C14H16N2O B125041 4-(2-(3-Methylpyridin-2-yl)ethoxy)aniline CAS No. 85583-41-1

4-(2-(3-Methylpyridin-2-yl)ethoxy)aniline

Cat. No.: B125041
CAS No.: 85583-41-1
M. Wt: 228.29 g/mol
InChI Key: XVOPKNHFHUOKCP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-Methylpyridin-2-yl)ethoxy)aniline typically involves the reaction of 3-methyl-2-pyridineethanol with 4-nitroaniline, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a reducing agent like hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-Methylpyridin-2-yl)ethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of 4-(2-(3-Methylpyridin-2-yl)ethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(3-Methylpyridin-2-yl)ethoxy)aniline is unique due to its specific combination of a pyridine ring and an aniline group connected by an ethoxy linker. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-[2-(3-methylpyridin-2-yl)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-11-3-2-9-16-14(11)8-10-17-13-6-4-12(15)5-7-13/h2-7,9H,8,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOPKNHFHUOKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001253466
Record name 4-[2-(3-Methyl-2-pyridinyl)ethoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85583-41-1
Record name 4-[2-(3-Methyl-2-pyridinyl)ethoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85583-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(3-Methyl-2-pyridinyl)ethoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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